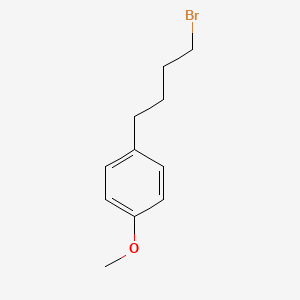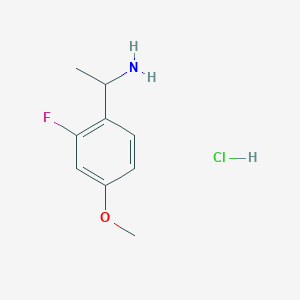
3-(morpholin-4-yl)propanimidamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(morpholin-4-yl)propanimidamide dihydrochloride typically involves the reaction of morpholine with a suitable propanimidamide precursor under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and cost-effectiveness. The product is then purified through crystallization or other suitable methods to achieve the required purity standards .
Chemical Reactions Analysis
Types of Reactions
3-(morpholin-4-yl)propanimidamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms .
Scientific Research Applications
3-(morpholin-4-yl)propanimidamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(morpholin-4-yl)propanimidamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(morpholin-4-yl)propanamide: Similar structure but lacks the amidine group.
4-(morpholin-4-yl)butanamide: Similar structure with an extended carbon chain.
3-(piperidin-4-yl)propanimidamide dihydrochloride: Similar structure with a piperidine ring instead of a morpholine ring.
Uniqueness
3-(morpholin-4-yl)propanimidamide dihydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its morpholine ring and amidine group contribute to its versatility in various chemical reactions and applications .
Properties
CAS No. |
1171994-13-0 |
|---|---|
Molecular Formula |
C7H17Cl2N3O |
Molecular Weight |
230.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




